molecular formula C38H36N4O4S2 B10820093 Rhodamine dithenoyl hydrazide

Rhodamine dithenoyl hydrazide

Cat. No.: B10820093
M. Wt: 676.8 g/mol
InChI Key: GPAKQTVSGMTUOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rhodamine dithenoyl hydrazide can be synthesized through a one-step reaction from rhodamine B hydrazide and 2-thiophenecarbonyl chloride . The reaction typically involves the following steps:

  • Dissolve rhodamine B hydrazide in a suitable solvent such as methanol.
  • Add 2-thiophenecarbonyl chloride to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product using column chromatography to obtain this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Rhodamine dithenoyl hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of oxidizing agents.

    Reduction: It can be reduced using reducing agents.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Rhodamine dithenoyl hydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of rhodamine dithenoyl hydrazide involves its ability to bind to ferric iron (Fe3+). Upon binding, the compound undergoes a conformational change that results in fluorescence emission. The excitation/emission maxima of this compound are 534/550-700 nm, respectively . This fluorescence change allows for the detection and quantification of ferric iron in various samples.

Comparison with Similar Compounds

Rhodamine dithenoyl hydrazide is unique compared to other similar compounds due to its high selectivity and sensitivity for ferric iron. Similar compounds include:

This compound stands out due to its specific application in detecting ferric iron with high selectivity and sensitivity.

Properties

Molecular Formula

C38H36N4O4S2

Molecular Weight

676.8 g/mol

IUPAC Name

N-[3',6'-bis(diethylamino)-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]-N-(thiophene-2-carbonyl)thiophene-2-carboxamide

InChI

InChI=1S/C38H36N4O4S2/c1-5-39(6-2)25-17-19-29-31(23-25)46-32-24-26(40(7-3)8-4)18-20-30(32)38(29)28-14-10-9-13-27(28)35(43)42(38)41(36(44)33-15-11-21-47-33)37(45)34-16-12-22-48-34/h9-24H,5-8H2,1-4H3

InChI Key

GPAKQTVSGMTUOI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3N(C(=O)C6=CC=CS6)C(=O)C7=CC=CS7

Origin of Product

United States

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